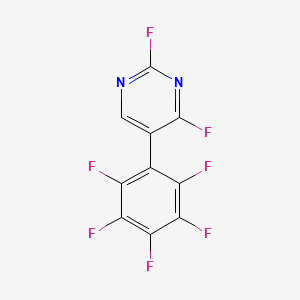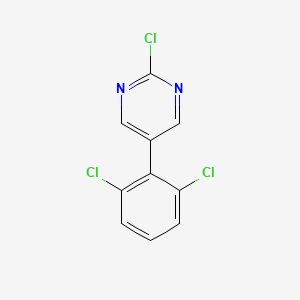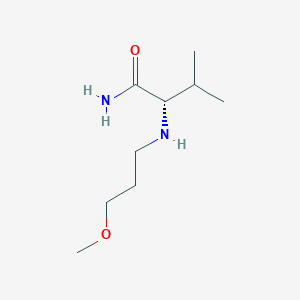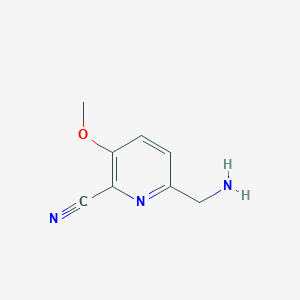
6-(Aminomethyl)-3-methoxypicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aminomethyl)-3-methoxypicolinonitrile is an organic compound that belongs to the class of picolinonitriles This compound is characterized by the presence of an aminomethyl group and a methoxy group attached to a picolinonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-3-methoxypicolinonitrile typically involves the reaction of 3-methoxypicolinonitrile with formaldehyde and a primary amine under Mannich reaction conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at a temperature range of 0-5°C. The reaction proceeds through the formation of an iminium ion intermediate, which subsequently reacts with the amine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Aminomethyl)-3-methoxypicolinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aminomethyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
6-(Aminomethyl)-3-methoxypicolinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(Aminomethyl)-3-methoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, while the methoxy group may enhance its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: Known for its antiviral properties.
2,6-Dihydroxynaphthalene derivatives: Used in biochemical studies and synthesis of oligomers and polymers.
Uniqueness
6-(Aminomethyl)-3-methoxypicolinonitrile is unique due to the presence of both aminomethyl and methoxy groups on a picolinonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
6-(aminomethyl)-3-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3O/c1-12-8-3-2-6(4-9)11-7(8)5-10/h2-3H,4,9H2,1H3 |
Clave InChI |
QZPPEPSJTQDRAK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C(C=C1)CN)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


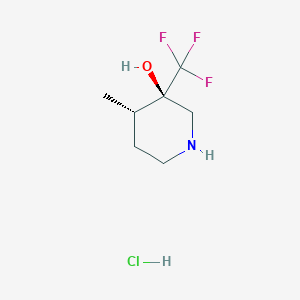
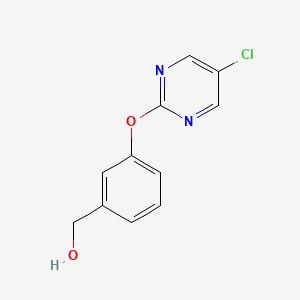


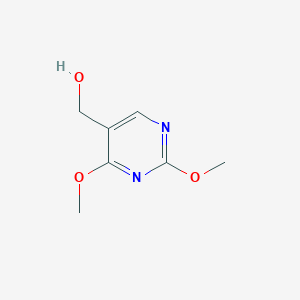
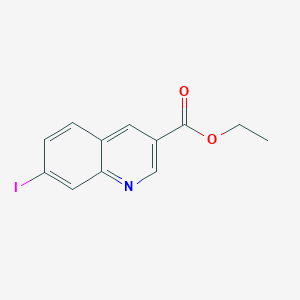
![benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate](/img/structure/B15244541.png)
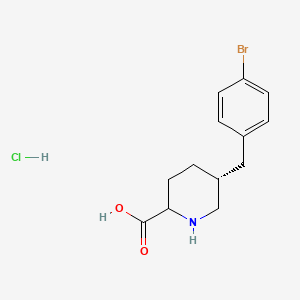


![[1,2,4]Triazino[2,3-a]benzimidazole](/img/structure/B15244570.png)
